molecular formula C11H11N5O3 B1527145 2-({[(5-amino-1H-1,2,4-triazol-3-yl)methyl]amino}carbonyl)benzoic acid CAS No. 1306738-53-3

2-({[(5-amino-1H-1,2,4-triazol-3-yl)methyl]amino}carbonyl)benzoic acid

Cat. No.: B1527145
CAS No.: 1306738-53-3
M. Wt: 261.24 g/mol
InChI Key: GLJKYAZFYFHWKL-UHFFFAOYSA-N
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Description

“2-({[(5-amino-1H-1,2,4-triazol-3-yl)methyl]amino}carbonyl)benzoic acid” is a compound that is related to the 1,2,4-triazole family . It is a white crystalline solid with high solubility in water .


Synthesis Analysis

Two complementary pathways for the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides were proposed and successfully realized in the synthesis of 20 representative examples . These methods use the same types of starting materials viz. succinic anhydride, aminoguanidine hydrochloride, and a variety of amines . The choice of the pathway and sequence of the introduction of reagents to the reaction depended on the amine nucleophilicity .


Molecular Structure Analysis

The annular prototropic tautomerism in the prepared 1,2,4-triazoles was studied using NMR spectroscopy and X-ray crystallography . The IR absorption spectra of related compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .


Chemical Reactions Analysis

The first pathway started with the preparation of N-guanidinosuccinimide, which then reacted with amines under microwave irradiation to afford the desired products . The desired products were successfully obtained in the reaction with aliphatic amines (primary and secondary) via a nucleophilic opening of the succinimide ring and the subsequent recyclization of the 1,2,4-triazole ring .


Physical And Chemical Properties Analysis

The product is soluble in water, methanol, ethanol, and chloroform, and sparingly soluble in ethyl acetate . It is insoluble in ether and acetone . Aqueous solutions are neutral .

Scientific Research Applications

Synthetic Methodologies and Intermediates

The synthesis of complex molecules often relies on versatile intermediates such as 1,2,4-triazole derivatives. For example, the creation of labeled compounds for pharmaceutical research employs triazole derivatives as key intermediates (Taylor et al., 1996). Such methodologies highlight the utility of triazole compounds in the development of radiolabeled molecules for tracing and diagnostic purposes in medical research.

Antimicrobial Activities

Triazole derivatives have been synthesized and evaluated for their antimicrobial properties. A study by Bektaş et al. (2007) explored the antimicrobial activities of new 1,2,4-triazole derivatives, finding some compounds exhibited good to moderate activities against test microorganisms (Bektaş et al., 2007). This suggests potential applications of 2-({[(5-amino-1H-1,2,4-triazol-3-yl)methyl]amino}carbonyl)benzoic acid in the development of new antimicrobial agents.

Structural Analysis and Activity Relationships

The study of benzoic acids and triazole compounds includes the analysis of their structure-activity relationships. Dinesh (2013) analyzed two benzoic acids with [1,2,4]triazolyl groups, revealing insights into the bioactivity predictions based on structural motifs (Dinesh, 2013). Understanding these relationships can inform the design of compounds with enhanced biological or pharmacological activities.

Development of Peptidomimetics and Active Compounds

Triazole derivatives serve as scaffolds for the development of peptidomimetics and biologically active compounds. A study by Ferrini et al. (2015) discussed the synthesis of 5-amino-1,2,3-triazole-4-carboxylates for creating triazole-based scaffolds, demonstrating their potential in generating compounds with significant biological activities (Ferrini et al., 2015).

Antitumor Activity

The design and synthesis of triazole derivatives, including Schiff bases with functionalized side chains, have been explored for their antitumor activities. Hu et al. (2008) investigated asymmetric bis(s-triazole Schiff-base)s, evaluating their in vitro antitumor effectiveness against various cell lines (Hu et al., 2008). This underscores the potential of triazole derivatives in the development of new anticancer therapies.

Biochemical Analysis

Biochemical Properties

2-({[(5-amino-1H-1,2,4-triazol-3-yl)methyl]amino}carbonyl)benzoic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to inhibit kinases and lysine-specific demethylase 1, which are essential for regulating cellular processes . The compound’s interaction with these enzymes involves binding to their active sites, thereby modulating their activity and influencing downstream signaling pathways.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in cell proliferation and apoptosis . Additionally, it impacts cellular metabolism by modulating the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved cellular function . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s impact significantly changes at specific dosage levels.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic processes, influencing the levels of metabolites and the overall metabolic flux . The compound’s role in these pathways can lead to changes in energy production, biosynthesis, and degradation of biomolecules.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within cells can affect its activity and function, influencing cellular processes and responses.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its presence in these subcellular locations can modulate the activity of enzymes and other biomolecules, leading to changes in cellular processes and functions.

Properties

IUPAC Name

2-[(3-amino-1H-1,2,4-triazol-5-yl)methylcarbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O3/c12-11-14-8(15-16-11)5-13-9(17)6-3-1-2-4-7(6)10(18)19/h1-4H,5H2,(H,13,17)(H,18,19)(H3,12,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLJKYAZFYFHWKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=NC(=NN2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-({[(5-amino-1H-1,2,4-triazol-3-yl)methyl]amino}carbonyl)benzoic acid
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2-({[(5-amino-1H-1,2,4-triazol-3-yl)methyl]amino}carbonyl)benzoic acid
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2-({[(5-amino-1H-1,2,4-triazol-3-yl)methyl]amino}carbonyl)benzoic acid
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2-({[(5-amino-1H-1,2,4-triazol-3-yl)methyl]amino}carbonyl)benzoic acid

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